Tert-butyl 3-(methylsulfonyl)piperidine-1-carboxylate
CAS No.:
Cat. No.: VC15922500
Molecular Formula: C11H21NO4S
Molecular Weight: 263.36 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C11H21NO4S |
|---|---|
| Molecular Weight | 263.36 g/mol |
| IUPAC Name | tert-butyl 3-methylsulfonylpiperidine-1-carboxylate |
| Standard InChI | InChI=1S/C11H21NO4S/c1-11(2,3)16-10(13)12-7-5-6-9(8-12)17(4,14)15/h9H,5-8H2,1-4H3 |
| Standard InChI Key | QVCHFSNORRFEHJ-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)(C)OC(=O)N1CCCC(C1)S(=O)(=O)C |
Introduction
Chemical Structure and Physicochemical Properties
Tert-butyl 3-(methylsulfonyl)piperidine-1-carboxylate (IUPAC name: tert-butyl 3-methylsulfonylpiperidine-1-carboxylate) belongs to the class of piperidine derivatives. The piperidine ring, a six-membered heterocycle with one nitrogen atom, is substituted at the 3-position with a methylsulfonyl group (-SO₂CH₃) and at the 1-position with a tert-butoxycarbonyl (Boc) protecting group.
Molecular Characteristics
The compound’s molecular formula is C₁₁H₂₁NO₄S, with a molecular weight of 263.36 g/mol. Key structural features include:
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Piperidine core: Provides conformational rigidity and hydrogen-bonding capabilities.
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Methylsulfonyl group: A strong electron-withdrawing substituent that enhances solubility and influences reactivity.
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Boc protection: Stabilizes the amine group during synthetic workflows.
Table 1: Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₁H₂₁NO₄S | |
| Molecular Weight | 263.36 g/mol | |
| Boiling Point | Not reported | – |
| Melting Point | Not reported | – |
| Solubility | Soluble in organic solvents |
Synthesis and Reaction Pathways
The synthesis of tert-butyl 3-(methylsulfonyl)piperidine-1-carboxylate involves functionalization of the piperidine ring. A representative protocol is outlined below:
Key Synthetic Steps
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Starting Material: (S)-N-Boc-3-piperidinol serves as the precursor.
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Sulfonylation: Reacting with methanesulfonyl chloride (MsCl) in the presence of triethylamine (TEA) at 0°C in toluene.
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Workup: Extraction with ethyl acetate, washing with sodium bicarbonate, and drying over anhydrous sodium sulfate.
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Purification: Column chromatography yields the final product.
Reaction Conditions
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Temperature: 0°C (initial), room temperature (workup).
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Reagents: MsCl (1.2 equiv), TEA (1.5 equiv).
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Solvent: Toluene.
This method achieves high yields (≥90%) for analogous compounds, as seen in the synthesis of (S)-tert-butyl 3-(azidomethyl)piperidine-1-carboxylate .
Mechanistic Insights
The sulfonylation proceeds via nucleophilic attack of the piperidine hydroxyl group on the electrophilic sulfur of MsCl. TEA acts as a base, scavenging HCl to drive the reaction forward.
Modulation of Inflammatory Pathways
Methylsulfonyl groups are known to inhibit NF-κB signaling, suggesting potential anti-inflammatory applications.
Future Directions
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Pharmacological Profiling: Evaluate kinase inhibition or GPCR modulation.
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Synthetic Optimization: Develop enantioselective routes using chiral catalysts.
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Formulation Studies: Assess bioavailability in preclinical models.
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